molecular formula C20H19BrClN7O4S B10949960 2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{5-chloro-2-hydroxy-3-nitrobenzylidene}propanohydrazide

2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{5-chloro-2-hydroxy-3-nitrobenzylidene}propanohydrazide

Cat. No.: B10949960
M. Wt: 568.8 g/mol
InChI Key: KPEDPVFAABFPRK-PGGKNCGUSA-N
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Description

2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a combination of triazole, hydrazide, and aromatic moieties

Preparation Methods

The synthesis of 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromoanilino group: This step involves the reaction of the triazole intermediate with 4-bromoaniline under suitable conditions.

    Attachment of the hydrazide moiety: This involves the reaction of the intermediate with hydrazine derivatives.

    Final coupling reaction: The final step involves the coupling of the intermediate with 5-chloro-2-hydroxy-3-nitrobenzaldehyde under appropriate conditions to form the desired compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features could make it useful in the development of new materials with specific properties.

    Industrial Chemistry: It could be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE include other triazole derivatives, hydrazides, and compounds with similar aromatic substitutions. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19BrClN7O4S

Molecular Weight

568.8 g/mol

IUPAC Name

2-[[5-[(4-bromoanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C20H19BrClN7O4S/c1-11(19(31)26-24-9-12-7-14(22)8-16(18(12)30)29(32)33)34-20-27-25-17(28(20)2)10-23-15-5-3-13(21)4-6-15/h3-9,11,23,30H,10H2,1-2H3,(H,26,31)/b24-9+

InChI Key

KPEDPVFAABFPRK-PGGKNCGUSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O)SC2=NN=C(N2C)CNC3=CC=C(C=C3)Br

Canonical SMILES

CC(C(=O)NN=CC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O)SC2=NN=C(N2C)CNC3=CC=C(C=C3)Br

Origin of Product

United States

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